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molecular formula C7H12O3 B3028682 2-Methoxyethyl methacrylate CAS No. 26915-72-0

2-Methoxyethyl methacrylate

Cat. No. B3028682
M. Wt: 144.17 g/mol
InChI Key: YXYJVFYWCLAXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04117238

Procedure details

400 g of methyl methacrylate (4 mole), 152 g of ethylene glycol monomethyl ether (2 mole), 2.75 g of KCN (0.5%) and 0.14 g of hydroquinone monomethyl ether (250 ppm) are added to a 1 liter round-bottomed flask. The batch is heated to about 75° C. and the methyl methacrylate/methanol-azeotrope is distilled-off by way of a 1 m vigreux column at 65° C. temperature at the head of the column. After 4 hours, the trans-esterification is completed. After cooling of the flask, the sump is filtered to remove the potassium cyanide, and the filter residue is washed with a little methyl methacrylate. The filtrate is concentrated at 40° C. under a water jet vacuum. A residue of ethylene glycol monomethylether methacrylate of 260 g = 90% results.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
methyl methacrylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:8][O:9][CH2:10]CO.[C-]#N.[K+].COC1C=CC(O)=CC=1.C(OC)(=O)C(C)=C.CO>>[C:1]([O:6][CH2:7][CH2:8][O:9][CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
152 g
Type
reactant
Smiles
COCCO
Name
Quantity
2.75 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.14 g
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Two
Name
methyl methacrylate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is distilled-off by way of a 1 m vigreux column at 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the flask
FILTRATION
Type
FILTRATION
Details
the sump is filtered
CUSTOM
Type
CUSTOM
Details
to remove the potassium cyanide
WASH
Type
WASH
Details
the filter residue is washed with a little methyl methacrylate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated at 40° C. under a water jet vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04117238

Procedure details

400 g of methyl methacrylate (4 mole), 152 g of ethylene glycol monomethyl ether (2 mole), 2.75 g of KCN (0.5%) and 0.14 g of hydroquinone monomethyl ether (250 ppm) are added to a 1 liter round-bottomed flask. The batch is heated to about 75° C. and the methyl methacrylate/methanol-azeotrope is distilled-off by way of a 1 m vigreux column at 65° C. temperature at the head of the column. After 4 hours, the trans-esterification is completed. After cooling of the flask, the sump is filtered to remove the potassium cyanide, and the filter residue is washed with a little methyl methacrylate. The filtrate is concentrated at 40° C. under a water jet vacuum. A residue of ethylene glycol monomethylether methacrylate of 260 g = 90% results.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
methyl methacrylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:8][O:9][CH2:10]CO.[C-]#N.[K+].COC1C=CC(O)=CC=1.C(OC)(=O)C(C)=C.CO>>[C:1]([O:6][CH2:7][CH2:8][O:9][CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
152 g
Type
reactant
Smiles
COCCO
Name
Quantity
2.75 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.14 g
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Two
Name
methyl methacrylate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is distilled-off by way of a 1 m vigreux column at 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the flask
FILTRATION
Type
FILTRATION
Details
the sump is filtered
CUSTOM
Type
CUSTOM
Details
to remove the potassium cyanide
WASH
Type
WASH
Details
the filter residue is washed with a little methyl methacrylate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated at 40° C. under a water jet vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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